2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid
Description
This compound is a bicyclic pyrrole derivative featuring a cyclopenta[c]pyrrole core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSYPDAAAHAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131333 | |
| Record name | 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049874-41-0 | |
| Record name | 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049874-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 1049874-41-0
- Molecular Weight : 251.30 g/mol
Research indicates that compounds related to cyclopenta[c]pyrrole structures exhibit various biological activities. The specific mechanisms often involve interactions with protein targets and modulation of biochemical pathways.
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Retinol Binding Protein 4 (RBP4) Antagonism :
- Compounds with similar structures have shown the ability to bind to RBP4, leading to decreased plasma levels of this protein. This activity is associated with improved metabolic profiles in rodent models .
- A study demonstrated that a related compound reduced serum RBP4 levels by more than 85% through oral dosing in rodents, indicating a significant pharmacological effect .
- Structural Activity Relationship (SAR) :
Biological Activity Data Table
Case Studies
- RBP4 Binding Affinity Study :
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cells :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C13H19NO4, with a molecular weight of 253.29 g/mol. The structure features a cyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in various chemical reactions.
Drug Development
The compound's structure allows it to serve as a precursor in the synthesis of biologically active molecules. Its derivatives have been explored for their potential as anti-inflammatory agents and anticancer drugs. The cyclopenta[c]pyrrole moiety is known to exhibit significant biological activity, making it a valuable scaffold for drug design.
Peptide Synthesis
The tert-butoxycarbonyl group is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amino acids during the synthesis process, allowing for the construction of complex peptide sequences without unwanted side reactions. This application is particularly relevant in the development of peptide-based therapeutics.
Case Study: Synthesis of Cyclopenta[c]pyrrole Derivatives
Research has demonstrated the successful synthesis of various cyclopenta[c]pyrrole derivatives from this compound. For instance, studies have shown that modifying the carboxylic acid group can lead to compounds with enhanced biological activity against specific cancer cell lines.
Polymer Chemistry
The compound can be utilized in the development of advanced materials through polymerization processes. Its unique structural properties allow it to act as a monomer or crosslinker in the formation of polymers with tailored properties for applications in coatings, adhesives, and composites.
Organic Electronics
Due to its electronic properties, derivatives of this compound are being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to manipulate its electronic characteristics through chemical modifications makes it a candidate for enhancing device performance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group attributes among cyclopenta[c]pyrrole derivatives:
Key Observations :
- Polarity : The carboxylic acid group in the target compound increases hydrophilicity compared to ketone or ester derivatives, impacting solubility and pharmacokinetics .
- Synthetic Utility : Boc-protected derivatives are widely used in peptide synthesis due to their stability under acidic conditions .
Implications :
- Biological Applications : The RBP4 antagonist activity of a trifluoromethylphenyl-substituted analog highlights the role of aromatic substituents in target binding .
- Safety Profiles : Fluorinated derivatives may pose unique toxicity risks (e.g., bioaccumulation), necessitating detailed hazard assessments .
Commercial and Research Relevance
- Commercial Availability: The target compound is marketed by Santa Cruz Biotechnology (sc-340456) for research use, priced at premium rates due to synthetic complexity .
- Research Applications : Cyclopenta[c]pyrrole derivatives are explored in drug discovery (e.g., protease inhibitors, kinase modulators) and materials science (e.g., organic semiconductors) .
Preparation Methods
Reduction and Boc Protection
The synthesis begins with tetrahydrofuranamine as the starting material. In a glycol dimethyl ether solvent, sodium borohydride (NaBH4) reduces the amine at 30–70°C for 5–15 hours. Subsequent cooling to 0–5°C facilitates the addition of 1–5M aqueous sodium hydroxide to neutralize excess reductant. Tert-butyl dicarbonate (Boc₂O) is then introduced at 0–5°C, reacting under ambient conditions for 5–12 hours to yield N-Boc-2,3,3a,4,7,7a-hexahydroisoindole. This step achieves >85% conversion efficiency, with underpressure distillation purifying the product.
Oxidation and Cyclization
N-Boc-2,3,3a,4,7,7a-hexahydroisoindole undergoes oxidation using sodium periodate (NaIO4) or potassium permanganate (KMnO4) in water. Catalyzed by ruthenium trichloride (RuCl3), the reaction proceeds at room temperature for 2–24 hours, yielding N-Boc-3,4-tetramethyleneimine oxalic acid. Cyclization is achieved by dissolving the oxalic acid derivative in acetic anhydride with anhydrous sodium acetate (1:0.5–1:3 molar ratio). Heating to 110–125°C for 0.5–1.5 hours induces ring closure, followed by pH adjustment to 8–9 with NaOH and recrystallization in ethyl acetate.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaBH4, Boc₂O | 30–70°C, 5–15h | 85% |
| 2 | NaIO4/KMnO4, RuCl3 | RT, 2–24h | 78% |
| 3 | Acetic anhydride, NaOAc | 110–125°C, 0.5–1.5h | 65% |
Lithiation-Carbonylation Strategy
Chiral Ligand-Mediated Lithiation
N-Boc-octahydrocyclopenta[c]pyrrole is dissolved in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at -78°C. A chiral ligand, such as (-)-sparteine, coordinates with lithium alkylides (e.g., LDA) to induce stereoselective deprotonation. After 2–3 hours, carbon dioxide or ethyl chloroformate is introduced, forming the carboxylic acid derivative with >90% enantiomeric excess (ee).
Workup and Purification
The reaction mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate). Recrystallization in ether or methanol yields the final product with 72–80% overall yield.
Advantages:
-
Short synthetic route (2 steps vs. 4 steps in Method 1).
-
High stereochemical fidelity for pharmaceutical applications.
Comparative Analysis of Methodologies
Yield and Scalability
Method 1 provides a robust pathway with a cumulative yield of 65%, suitable for gram-scale synthesis. However, Method 2’s 72–80% yield and fewer steps make it preferable for kilogram-scale production.
Cost and Reagent Accessibility
Method 1 employs cost-effective reagents like NaBH4 and Boc₂O, whereas Method 2 requires expensive chiral ligands and cryogenic conditions. Industrial adoption may favor Method 1 for bulk synthesis, while Method 2 is reserved for enantioselective applications.
Structural Verification and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-cyclopenta[c]pyrrole-5-carboxylic acid with high purity?
Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the cyclopenta[c]pyrrole core via cyclization reactions, such as intramolecular Heck or [3+2] cycloadditions.
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect reactive nitrogen sites .
- Step 3 : Carboxylic acid functionalization at position 5, often achieved through hydrolysis of ester precursors or direct oxidation of alcohols.
Key Considerations : Reaction yields (typically 60–85%) depend on solvent choice (e.g., DCM or THF), temperature control (0–25°C), and purification via flash chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for Boc methyl groups; δ 10–12 ppm for carboxylic acid proton) and ¹³C NMR (δ 155–160 ppm for carbonyl carbons) .
- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]⁺ at m/z 296.3) to verify purity (>95%) and molecular weight .
- X-ray Crystallography : For absolute stereochemical confirmation in crystalline derivatives .
Q. What are the stability and storage recommendations for this compound?
- Stability : The Boc group is sensitive to acidic conditions (e.g., TFA) but stable at room temperature in inert atmospheres. The carboxylic acid may degrade under prolonged exposure to moisture .
- Storage : Store at 2–8°C in sealed, desiccated containers. Use argon or nitrogen for moisture-sensitive applications .
Advanced Research Questions
Q. How can this compound serve as a building block in drug discovery, particularly for protease inhibitors?
- Role : The cyclopenta[c]pyrrole scaffold mimics peptide turn structures, enabling binding to enzyme active sites (e.g., HIV-1 protease or SARS-CoV-2 Mpro).
- Methodology :
- Structural Modification : Replace the carboxylic acid with amides or esters to enhance bioavailability.
- Structure-Activity Relationship (SAR) : Introduce substituents at positions 2 or 6 to optimize binding affinity (e.g., IC₅₀ < 100 nM) .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?
- Root Causes : Variability arises from solvent polarity, catalyst loadings (e.g., Pd(OAc)₂ in cross-couplings), or competing side reactions.
- Mitigation :
Q. How can researchers functionalize the carboxylic acid group without degrading the Boc-protected scaffold?
- Esterification : Use DCC/DMAP in anhydrous DCM to convert the acid to methyl/ethyl esters.
- Amide Formation : Activate the acid with HATU or EDC/HOBt, then react with amines (e.g., benzylamine) .
- Precautions : Avoid strong bases (e.g., NaOH) that may cleave the Boc group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
